An In-depth Technical Guide to 2-(Tert-butylamino)nicotinic Acid (CAS 460044-25-1)
An In-depth Technical Guide to 2-(Tert-butylamino)nicotinic Acid (CAS 460044-25-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Niche Molecule in the Broader Context of Nicotinic Acid Derivatives
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism, serving as a precursor to the coenzymes NAD and NADP.[1][2] These coenzymes are critical for a vast array of redox reactions essential for energy production, biosynthesis, and detoxification.[1][2] Beyond its nutritional role, nicotinic acid at pharmacological doses has been a long-standing therapeutic agent for dyslipidemia, primarily due to its ability to raise HDL cholesterol levels.[3] This has spurred considerable interest in the synthesis and evaluation of nicotinic acid derivatives to modulate its therapeutic properties and mitigate side effects like cutaneous flushing.[3]
The class of 2-aminonicotinic acids, in particular, has emerged as a fertile ground for medicinal chemistry exploration. These scaffolds are key intermediates in the synthesis of a variety of biologically active compounds.[4] This guide focuses on a specific, yet under-documented member of this family: 2-(Tert-butylamino)nicotinic acid (CAS Number: 460044-25-1). While extensive peer-reviewed data on this particular molecule is not abundant, its structural features suggest potential applications in drug discovery, meriting a detailed examination of its known properties, a scientifically grounded proposed synthesis, and a discussion of its potential biological relevance.
Molecular Profile and Physicochemical Properties
2-(Tert-butylamino)nicotinic acid, with the IUPAC name 2-(tert-butylamino)pyridine-3-carboxylic acid, is a substituted pyridine derivative.[5] The presence of a bulky, lipophilic tert-butyl group and the acidic carboxylic acid function bestows upon it a unique physicochemical profile that is critical for its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
Structural and Physicochemical Data
A summary of the key computed and reported properties for 2-(Tert-butylamino)nicotinic acid is presented below. It is important to note that much of the detailed physicochemical data is derived from computational models and awaits experimental verification.[5]
| Property | Value | Source |
| CAS Number | 460044-25-1 | [5] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [5] |
| Molecular Weight | 194.23 g/mol | [5] |
| IUPAC Name | 2-(tert-butylamino)pyridine-3-carboxylic acid | [5] |
| Computed XLogP3 | 2.2 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Purity | ≥95% | [6] |
Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach
Conceptual Synthesis Workflow
The proposed synthesis is a two-step process starting from nicotinic acid. The first step is the chlorination of the 2-position, followed by the substitution with tert-butylamine.
Caption: Potential derivatization pathways for 2-(tert-butylamino)nicotinic acid.
Potential as a Bioactive Scaffold
Derivatives of 2-aminopyridine and nicotinic acid have been investigated for a range of biological activities. While no specific activity has been reported for the title compound, its structural class is associated with:
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Anti-inflammatory Activity: Many anilino-nicotinic acid derivatives are known to possess anti-inflammatory properties. [7]* Antimicrobial Activity: Some novel nicotinic acid derivatives have shown promising activity against Gram-positive bacteria. [8]* Kinase Inhibition: The aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. For example, various aminopyridine derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in inflammatory diseases and cancer. [2]Additionally, QSAR studies have been conducted on nicotinamide analogs as potential Bruton's tyrosine kinase (Btk) inhibitors, a target for autoimmune diseases and B-cell malignancies. [9] The presence of the bulky tert-butyl group on 2-(tert-butylamino)nicotinic acid could provide steric hindrance that might influence binding to biological targets, potentially leading to improved selectivity or potency compared to smaller analogs.
Safety and Handling
Detailed toxicology data for 2-(tert-butylamino)nicotinic acid is not available. As with any laboratory chemical with limited safety information, it should be handled with appropriate care. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
2-(Tert-butylamino)nicotinic acid (CAS 460044-25-1) represents a molecule with a foundation in the well-established and biologically relevant class of nicotinic acid derivatives. While it remains a relatively uncharacterized compound in the public domain, its structural features and the activities of related molecules suggest its potential as a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis via nucleophilic substitution of 2-chloronicotinic acid offers a viable route for its preparation.
Future research efforts should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and a systematic evaluation of its biological activity. Screening this compound in assays for kinase inhibition, anti-inflammatory, and antimicrobial activity could unveil novel therapeutic leads. The insights gained from such studies would not only illuminate the specific potential of 2-(tert-butylamino)nicotinic acid but also contribute to a broader understanding of the structure-activity relationships within the 2-aminonicotinic acid class of compounds.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Tert-butylamino)nicotinic acid | C10H14N2O2 | CID 14739440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. US4081451A - Process for preparing 2-halogeno nicotinic acids - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
